molecular formula C28H24ClNO2 B12351251 1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone

1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone

Cat. No.: B12351251
M. Wt: 441.9 g/mol
InChI Key: NZSTWJFMJOWIJY-LZZUIANGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives and aldehydes.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a Heck reaction, which involves the coupling of a halogenated quinoline with a styrene derivative.

    Hydroxypropyl Group Addition: The hydroxypropyl group is added through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone.

    Final Coupling: The final step involves the coupling of the hydroxypropyl quinoline derivative with a phenyl ethanone derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone undergoes various chemical reactions, including :

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone involves its interaction with specific molecular targets . The quinoline moiety is known to intercalate with DNA, disrupting the replication process. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit enzymes makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C28H24ClNO2

Molecular Weight

441.9 g/mol

IUPAC Name

1-[2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone

InChI

InChI=1S/C28H24ClNO2/c1-19(31)26-8-3-2-6-21(26)12-16-28(32)23-7-4-5-20(17-23)9-14-25-15-11-22-10-13-24(29)18-27(22)30-25/h2-11,13-15,17-18,28,32H,12,16H2,1H3/b14-9+/t28-/m1/s1

InChI Key

NZSTWJFMJOWIJY-LZZUIANGSA-N

Isomeric SMILES

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O

Canonical SMILES

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O

Origin of Product

United States

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